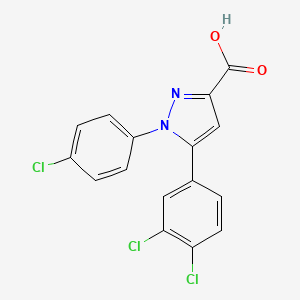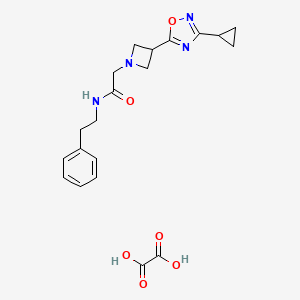![molecular formula C17H19FN4O2 B2627787 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 2319809-69-1](/img/structure/B2627787.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one is a complex organic compound that belongs to a class of molecules known for their potential medicinal properties. This compound, with its unique structure comprising a bicyclic core, triazole ring, and fluorophenyl group, demonstrates a fascinating interplay of chemical functionalities that may be harnessed for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multi-step organic reactions. Key steps include:
Formation of the bicyclic core: : Starting from a simple bicyclic precursor, selective functionalization is carried out to introduce the azabicyclo core.
Triazole ring introduction: : Using a cycloaddition reaction, the triazole moiety is attached to the bicyclic structure.
Fluorophenyl group attachment: : Through a nucleophilic aromatic substitution or coupling reaction, the fluorophenyl group is introduced to the intermediate structure.
Final coupling and oxidation: : The final step involves coupling the functionalized intermediates and performing oxidation reactions to achieve the desired product.
Industrial Production Methods
Industrial-scale production may leverage similar synthetic routes but with optimizations for scalability, cost-efficiency, and environmental considerations. This involves using flow chemistry techniques and green chemistry principles to minimize waste and enhance yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the bicyclic core or triazole ring.
Reduction: : Reductive reactions may target the triazole ring or bicyclic core, modifying the overall activity.
Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the fluorophenyl or triazole functionalities.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing reagents like halogens, nitriles, and other nucleophiles for selective substitution.
Major Products Formed
Products formed from these reactions can range from modified analogs of the original compound to completely new structures with distinct properties. These derivatives are often explored for enhanced or altered biological activities.
Aplicaciones Científicas De Investigación
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one finds applications in:
Chemistry: : As a key intermediate in organic synthesis and development of novel compounds.
Biology: : For studying the interaction of triazole and fluorophenyl groups with biological targets.
Industry: : In material science and catalysis due to its unique structural features.
Mecanismo De Acción
The compound's effects are largely due to its ability to interact with specific molecular targets:
Molecular targets: : Receptors, enzymes, or proteins that recognize the triazole or fluorophenyl moieties.
Pathways involved: : Binding to these targets can modulate signaling pathways, leading to therapeutic or biological effects.
Comparación Con Compuestos Similares
Compared to similar compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one stands out due to its unique triazole-bicyclic core linkage and fluorophenyl functionality. Similar compounds include:
Other triazole-bicyclic compounds: : Differing in the nature of the bicyclic core or the substituents on the triazole ring.
Fluorophenyl derivatives: : Varying in the position of the fluorine atom or additional functional groups.
This comparative uniqueness lies in its potential for diverse chemical reactions and broad applications in scientific research and industry.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUTAJNTMONGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2627706.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21,26-tetrahydroxy-2,4-dimethylhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B2627707.png)


![methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2627714.png)
![4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2627715.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)

![methyl 3-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2627721.png)
![5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2627722.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2627725.png)

